molecular formula C6H8O5 B1618455 Dimethyl 2-oxosuccinate CAS No. 25007-54-9

Dimethyl 2-oxosuccinate

Cat. No.: B1618455
CAS No.: 25007-54-9
M. Wt: 160.12 g/mol
InChI Key: ZOKLUHBZBGHBAB-UHFFFAOYSA-N
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Description

Dimethyl 2-oxosuccinate, also known as dimethyl oxobutanedioate, is an organic compound with the molecular formula C6H8O5. It is a diester of oxosuccinic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its ester functional groups and a keto group, making it a valuable intermediate in various chemical reactions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the reaction of dimethyl oxalate with an appropriate reagent under controlled conditions. For example, dimethyl oxalate can be reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-oxosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Dimethyl 2-oxosuccinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethyl malonate: Similar in structure but lacks the keto group.

    Diethyl oxalate: Another ester of oxalic acid, used in similar applications.

    Dimethyl succinate: Similar ester groups but without the keto functionality.

Uniqueness: Dimethyl 2-oxosuccinate’s unique combination of ester and keto groups makes it particularly versatile in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in both academic and industrial research .

Properties

IUPAC Name

dimethyl 2-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLUHBZBGHBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282271
Record name Dimethyl 2-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25007-54-9
Record name NSC25306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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